methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate
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Overview
Description
Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate can be achieved through various methods. One common approach involves the one-pot coupling of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions . This method yields the desired compound in high yields and is operationally simple and efficient .
Chemical Reactions Analysis
Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of various fused heterocycles . In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, antimicrobial, antifungal, and anticancer agent . Its diverse biological properties make it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of dihydrofolate reductases, which play a crucial role in DNA synthesis and repair . By inhibiting these enzymes, the compound can exert its therapeutic effects .
Comparison with Similar Compounds
Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate can be compared with other similar compounds such as pyrido[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups . The unique properties of this compound, such as its high yield synthesis and diverse biological activities, make it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7N3O4 |
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Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl 2,4-dioxo-1H-pyrido[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H7N3O4/c1-16-8(14)4-2-5-6(10-3-4)7(13)12-9(15)11-5/h2-3H,1H3,(H2,11,12,13,15) |
InChI Key |
KQCRBBXLHCVLFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=O)NC(=O)N2)N=C1 |
Origin of Product |
United States |
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